Dhapr

Overview

Description

Dhapr, also known as 2,3-dihydroxypropyltrimethylammonium chloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quaternary ammonium compound that is synthesized using a simple and efficient method. In

Scientific Research Applications

Anti-Cancer Effects

- 2,5-Dihydroxyacetophenone (2,5-DHAP) : This compound, obtained from Radix rehmanniae preparata, exhibits anti-cancer effects on multiple myeloma cells. It downregulates oncogenic gene products and induces apoptosis and G2/M phase cell cycle arrest in U266 cells. Additionally, 2,5-DHAP enhances the effects of bortezomib, suggesting its potential as a therapeutic agent in targeting multiple myeloma (Ko et al., 2017).

Cardiovascular and Metabolic Benefits

- 3,4-Dihydroxyacetophenone (3,4-DHAP) : Shown to improve endothelial function in both diabetic and obese rats. This improvement is attributed to increased endothelium-dependent vasodilatation, enhanced nitric oxide levels, and reduced inflammation and oxidative stress (Liu et al., 2015); (Hui et al., 2015).

Polymer Synthesis

- Direct (Hetero)Arylation Polymerization (DHAP) : This environmentally benign method is used for preparing conjugated polymers, offering a cost-effective and less toxic alternative to traditional methods. It allows for the synthesis of polymers with comparable or better characteristics for applications in organic electronics (Pouliot et al., 2016); (Leclerc et al., 2019).

Neurodevelopment and Cognitive Function

- Docosahexaenoic acid (DHA) and N-Docosahexaenoylethanolamine (synaptamide) : DHA is essential for brain development, and its metabolite synaptamide promotes neurogenesis and cognitive function. It targets the GPR110 receptor, influencing brain development and function (Lee et al., 2016).

Tissue Engineering and Biomedical Applications

- Defect-Related Hydroxyapatite (DHAP) : This variant combines the benefits of hydroxyapatite and luminescence, showing potential in monitoring osteogenic differentiation and material biodegradation in tissue engineering. It operates via the ATP-induced cAMP/PKA pathway, enhancing osteogenesis-related gene expression (Wang et al., 2016).

Environmental and Agricultural Research

- Allelochemical Effects of DHAP : 3,4-Dihydroxyacetophenone from Picea schrenkiana needles was studied for its dual allelochemical effects on germination and growth. The effects vary with temperature, impacting forest regeneration and providing insights into managing boreal forests (Ruan et al., 2021).

properties

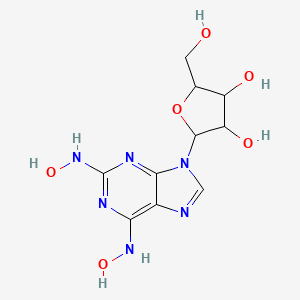

IUPAC Name |

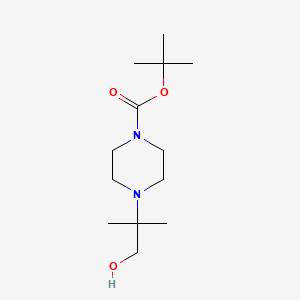

2-[2,6-bis(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O6/c17-1-3-5(18)6(19)9(22-3)16-2-11-4-7(14-20)12-10(15-21)13-8(4)16/h2-3,5-6,9,17-21H,1H2,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMRWYRHOVJFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NO)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936278 | |

| Record name | N~2~,N~6~-Dihydroxy-9-pentofuranosyl-9H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16033-28-6 | |

| Record name | DHAPR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~2~,N~6~-Dihydroxy-9-pentofuranosyl-9H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydrazino-8-methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B3060868.png)

![1H-Pyrazol-5-ol, 4,4'-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl-](/img/structure/B3060880.png)